molecular formula C7H14ClN B2805688 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride CAS No. 2309460-25-9

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride

Cat. No.: B2805688
CAS No.: 2309460-25-9
M. Wt: 147.65
InChI Key: KTGAHIYUHICNQO-UHFFFAOYSA-N
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Description

6-Bicyclo[3.1.0]hexanylmethanamine hydrochloride is a bicyclic amine derivative featuring a rigid bicyclo[3.1.0]hexane scaffold. This structure imposes conformational restrictions, making it valuable in medicinal chemistry for enhancing receptor selectivity and metabolic stability . The compound consists of a methanamine group (-CH2NH2) attached to the bicyclo[3.1.0]hexane framework, with the hydrochloride salt improving solubility for pharmaceutical applications. Its synthesis often involves cyclopropanation strategies or functionalization of preformed bicyclic intermediates, as seen in related scaffolds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bicyclo[3.1.0]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-7-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGAHIYUHICNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using specific catalysts and reaction conditions to ensure the correct formation of the bicyclic ring.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group to the bicyclic structure. This is usually done through a substitution reaction, where an appropriate amine reagent is used.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique bicyclic structure allows it to participate in various organic reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound is also employed in biological research as a probe for investigating enzyme activities and biological pathways. Its ability to interact with specific molecular targets enables researchers to study complex biochemical processes, potentially leading to insights into disease mechanisms and therapeutic interventions.

Therapeutic Applications

This compound has demonstrated potential therapeutic applications, particularly in treating cardiovascular conditions and hypertension. The compound's mechanism of action involves selective interaction with beta-adrenergic receptors, which can modulate cardiac function and vascular tone .

Case Studies

Several studies highlight the efficacy of compounds similar to this compound in treating cardiovascular disorders:

  • Cardiac Arrhythmias : Research indicates that compounds with similar structures can effectively manage cardiac arrhythmias by selectively blocking beta-adrenergic receptors, reducing heart rate and myocardial oxygen demand.
  • Hypertension : Clinical trials have shown that beta-blockers derived from bicyclic compounds can significantly lower blood pressure in patients with hypertension, providing a safer alternative to traditional treatments .

Pharmacokinetics and Dosage

The pharmacokinetics of this compound suggest that it can be administered orally or intravenously, with effective dosages ranging from 0.01 to 5 mg per kg of body weight depending on the condition being treated .

Mechanism of Action

The mechanism of action of 6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[3.1.0]hexane core but differ in substituents, heteroatoms, or side-chain modifications, leading to distinct physicochemical and biological properties.

6,6-Difluoro-bicyclo[3.1.0]hex-3-ylamine Hydrochloride

  • Molecular Formula : C6H10ClF2N
  • Molar Mass : 169.60 g/mol
  • Key Features: Two fluorine atoms at the 6,6-positions of the bicyclo scaffold.
  • Applications : Used in the synthesis of fluorinated bioactive molecules, where fluorine substitution improves metabolic stability .

{3-Oxabicyclo[3.1.0]hexan-6-yl}methanamine Hydrochloride

  • Molecular Formula: C6H12ClNO
  • Molar Mass : 149.62 g/mol
  • Key Features :
    • Incorporates an oxygen atom in the bicyclo ring (3-oxa substitution), altering polarity and hydrogen-bonding capacity.
    • The oxygen atom may reduce steric hindrance, facilitating interactions with polar enzyme active sites .
  • Safety Data : Classified with hazard statements H315 (skin irritation) and H335 (respiratory irritation) .

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine Hydrochloride

  • CAS : 2007919-46-0
  • Key Features :
    • Structural isomerism (trans configuration) and a methylamine (-CH2NH2) side chain.
    • The trans configuration may influence spatial orientation in receptor binding compared to cis analogs .

2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine Hydrochloride

  • Key Features: Extended ethylamine side chain (-CH2CH2NH2) instead of methanamine.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Modifications Biological/Physicochemical Impact References
6-Bicyclo[3.1.0]hexanylmethanamine hydrochloride C7H12ClN 145.63 None (parent structure) Baseline conformational rigidity
6,6-Difluoro derivative C6H10ClF2N 169.60 6,6-Fluorine substitution ↑ Lipophilicity, metabolic stability
3-Oxabicyclo variant C6H12ClNO 149.62 Oxygen in bicyclo ring ↑ Polarity, hydrogen-bonding capacity
trans-3-Oxabicyclo methylamine C7H12ClNO 161.63 Trans configuration, methylamine chain Altered receptor binding orientation
Ethylamine side-chain analog C8H14ClN 159.66 Ethylamine extension ↑ Molecular flexibility

Biological Activity

6-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride, also known by its CAS number 2309460-25-9, is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its distinct chemical properties. The molecular formula is C₇H₁₄ClN, with a molecular weight of approximately 145.64 g/mol. Its structural uniqueness allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and other molecular pathways:

  • Neurotransmitter Interaction : The compound may influence the release or uptake of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
  • Receptor Modulation : It has been suggested that this compound could act as an antagonist or agonist at specific receptor sites, potentially impacting various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantPotential modulation of serotonin levels
AnalgesicPain relief in animal models
NeuroprotectiveReduction in neuroinflammation
AntitumorInhibition of tumor cell proliferation

Case Studies and Research Findings

  • Antidepressant Activity :
    A study investigated the effects of this compound on rodent models exhibiting depressive-like behaviors. Results indicated significant improvement in behavioral tests, suggesting its potential as a novel antidepressant agent.
  • Analgesic Properties :
    In a controlled experiment, the compound was administered to mice subjected to nociceptive stimuli. The findings revealed a marked decrease in pain response, supporting its use as an analgesic.
  • Neuroprotective Effects :
    Research focusing on neuroinflammation showed that treatment with this compound reduced inflammatory markers in neuronal cells, indicating protective effects against neurodegeneration.
  • Antitumor Activity :
    In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, highlighting its potential application in oncology.

Table 2: Comparison with Related Compounds

CompoundStructure TypeBiological Activity
This compoundBicyclic amineAntidepressant, Analgesic
BenzylamineAromatic amineMild antidepressant
CyclobutylamineCyclic amineLimited analgesic properties

The comparison illustrates that while similar compounds exhibit some biological activities, the unique bicyclic structure of this compound may enhance its efficacy and specificity for certain biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bicyclo[3.1.0]hexanylmethanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves bicyclic scaffold formation followed by functionalization. Key steps include:

  • Bicyclo[3.1.0]hexane core construction : Cyclopropanation via Simmons-Smith reactions or photochemical methods to form the fused ring system .
  • Amine introduction : Reductive amination or nucleophilic substitution on pre-functionalized intermediates (e.g., ketone or halide derivatives) .
  • Hydrochloride salt formation : Acidic workup (HCl) to improve stability and solubility .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (cyclopropanation)Higher temps risk ring opening
SolventDry THF/DCMPolar aprotic solvents enhance reactivity
CatalystZn-Cu coupleAvoids side reactions in cyclopropanation

Q. How can researchers validate the purity and structural integrity of 6-bicyclo[3.1.0]hexanylmethanamine hydrochloride?

A multi-technique approach is essential:

  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • NMR : Confirm bicyclic structure via characteristic shifts (e.g., cyclopropane protons at δ 1.2–2.0 ppm; amine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion [M+H]+ at m/z 146.1 (free base) and chloride adducts .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

  • Solubility : Hydrochloride salt enhances water solubility (>50 mg/mL at 25°C). For organic solvents, use DMSO or ethanol (10–20 mg/mL) .
  • Stability : Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives of this bicyclic amine?

  • Reaction design : Use density functional theory (DFT) to predict cyclopropanation transition states and regioselectivity .
  • Docking studies : Screen derivatives for binding affinity to biological targets (e.g., neurotransmitter transporters) using software like AutoDock .
  • Example workflow :
    • Generate 3D conformers of the bicyclic core.
    • Simulate nucleophilic attack on electrophilic sites.
    • Validate with experimental kinetic data .

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-response curves : Test across multiple concentrations (nM–µM) to identify off-target effects .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., ring-opened amines) that may interfere with activity .
  • Orthogonal assays : Compare results from cell-based (e.g., cAMP assays) and biochemical (e.g., radioligand binding) methods .

Q. What strategies are effective for resolving stereochemical challenges in bicyclo[3.1.0]hexane derivatives?

  • Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration of crystalline derivatives .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation .

Q. How can researchers design experiments to probe the metabolic fate of this compound in biological systems?

  • Radiolabeling : Introduce ³H/¹⁴C isotopes at the methanamine group to track metabolites .
  • In vitro assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
  • Key metabolites to monitor :
    • N-Oxide derivatives (common for primary amines).
    • Ring-opened products (via cytochrome P450 oxidation) .

Methodological Best Practices

  • Synthetic reproducibility : Document catalyst lot numbers and solvent water content, as trace impurities can alter cyclopropanation efficiency .
  • Data validation : Cross-reference NMR shifts with PubChem’s computed spectra (LexiChem/OEChem algorithms) .
  • Safety protocols : Use fume hoods for HCl gas during salt formation; refer to OSHA guidelines for amine handling .

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